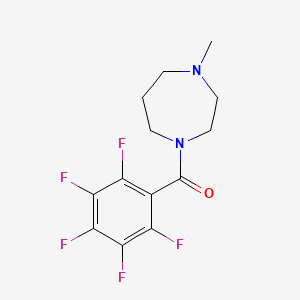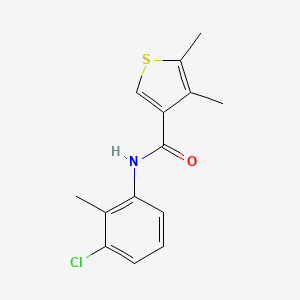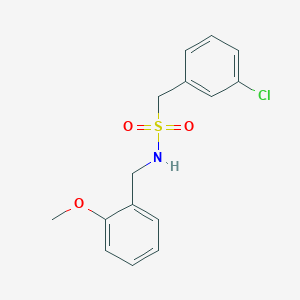
1-methyl-4-(pentafluorobenzoyl)-1,4-diazepane
Vue d'ensemble
Description
1-methyl-4-(pentafluorobenzoyl)-1,4-diazepane is a compound that has received significant attention in the field of scientific research due to its unique chemical properties and potential applications. This compound is a member of the diazepane family, which is a class of organic molecules that contain a six-membered ring with two nitrogen atoms.
Mécanisme D'action
The mechanism of action of 1-methyl-4-(pentafluorobenzoyl)-1,4-diazepane is not fully understood. However, it is believed that this compound interacts with specific targets in cells, leading to changes in biochemical and physiological processes. For example, in cancer cells, it has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
1-methyl-4-(pentafluorobenzoyl)-1,4-diazepane has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell death and inhibit tumor growth. In Alzheimer's disease, it has been shown to reduce the accumulation of amyloid-beta peptides, which are believed to be involved in the pathogenesis of this disease. In addition, this compound has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-methyl-4-(pentafluorobenzoyl)-1,4-diazepane in laboratory experiments is its high potency and selectivity towards specific targets. This allows researchers to study the effects of this compound on specific biochemical and physiological processes with high precision. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Orientations Futures
There are several future directions for the use of 1-methyl-4-(pentafluorobenzoyl)-1,4-diazepane in scientific research. One direction is the development of new drug candidates based on this compound for the treatment of various diseases. Another direction is the use of this compound as a tool for studying protein-protein interactions and enzyme activity in cells. Additionally, there is potential for the use of this compound in the development of new functional materials with unique properties.
Applications De Recherche Scientifique
1-methyl-4-(pentafluorobenzoyl)-1,4-diazepane has been used in various scientific research applications, including medicinal chemistry, chemical biology, and materials science. In medicinal chemistry, this compound has shown potential as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In chemical biology, it has been used as a tool to study protein-protein interactions and enzyme activity. In materials science, it has been used as a building block for the synthesis of functional materials such as polymers and dendrimers.
Propriétés
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(2,3,4,5,6-pentafluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F5N2O/c1-19-3-2-4-20(6-5-19)13(21)7-8(14)10(16)12(18)11(17)9(7)15/h2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYLAAJBIRCWCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F5N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,4-diazepan-1-yl)(pentafluorophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]pyrimidine](/img/structure/B4748951.png)
![3,4-dimethoxy-N-[4-(1-pyrrolidinyl)benzyl]benzenesulfonamide](/img/structure/B4748952.png)
![3-{4-methyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4748957.png)
![N-[1-[(benzylamino)carbonyl]-2-(5-methyl-2-furyl)vinyl]benzamide](/img/structure/B4748963.png)

![N-allyl-1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4748979.png)


![4-[2-(5-bromo-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4749019.png)
![4-[({5-[(4-chlorophenoxy)methyl]-2-furyl}methylene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4749026.png)

![1-(2-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4749045.png)
![1-(4-chlorophenyl)-2-{[5-(4-chlorophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4749046.png)
